molecular formula C18H19N3O4S2 B2570020 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-09-8

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2570020
CAS RN: 863512-09-8
M. Wt: 405.49
InChI Key: IZVCSYQNYUOBAL-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMTBD" and is known for its unique chemical structure and properties. In

Scientific Research Applications

Structural Analysis and Tautomerism

Research on compounds structurally related to "2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide" includes studies on tautomerism. For instance, Beuchet et al. (1999) explored the tautomerism in a dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole, revealing insights into intramolecular hydrogen bonding and crystalline cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Ligand Potential for Metal Coordination

Jacobs et al. (2013) discussed the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting their potential as ligands for metal coordination. This underscores the relevance of sulfonamide derivatives in the synthesis of complex structures (Jacobs, Chan, & O'Connor, 2013).

Antibacterial Activity

The antibacterial activity of related compounds has been a significant area of research. Song et al. (2017) synthesized and evaluated the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, providing insights into potential mechanisms through proteomic analysis (Song et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets through hydrogen bonding . This could potentially be a mechanism of interaction for this compound as well.

Biochemical Pathways

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. This suggests that this compound could potentially affect collagen biosynthesis pathways.

Pharmacokinetics

The physical properties such as melting point, boiling point, and density are provided , which could potentially impact its bioavailability.

Result of Action

Similar compounds have been found to have a significant reduction in the content of hydroxyproline in certain cells , suggesting potential cellular effects.

properties

IUPAC Name

2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-15-5-6-16(25-2)17(10-15)27(22,23)20-9-7-14-12-26-18(21-14)13-4-3-8-19-11-13/h3-6,8,10-12,20H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVCSYQNYUOBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325342
Record name 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

863512-09-8
Record name 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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